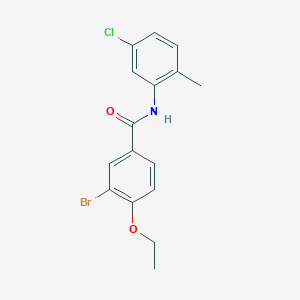![molecular formula C18H17Cl2N3O3 B3451959 N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3451959.png)
N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea, also known as DCMU, is a herbicide that is widely used in the agricultural industry. It is a potent inhibitor of photosynthesis, which makes it an effective tool for controlling weeds. However, its use is not without controversy, as it has been linked to negative environmental and health effects. In
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea has been extensively studied for its use as a herbicide in the agricultural industry. It has also been used in scientific research to study the mechanism of photosynthesis and the effects of photosynthesis inhibition on plant growth and development. Additionally, this compound has been used as a tool to study the role of photosynthesis in the production of oxygen and the effects of photosynthesis inhibition on oxygen production.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea acts by inhibiting the electron transport chain in photosystem II, which leads to a disruption in the production of ATP and NADPH. This disruption ultimately leads to a reduction in the amount of energy available for plant growth and development. This compound is a selective herbicide that targets photosynthetic organisms, making it an effective tool for controlling weeds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting photosynthesis, this compound has been shown to affect the synthesis of pigments such as chlorophyll and carotenoids. It has also been shown to affect the synthesis of proteins and nucleic acids, which are essential for plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea is a valuable tool for studying the role of photosynthesis in plant growth and development. Its selective action on photosynthetic organisms makes it an effective tool for controlling weeds without harming non-target organisms. However, its use is not without limitations. This compound is a potent inhibitor of photosynthesis, which can lead to negative effects on plant growth and development. Additionally, its use in laboratory experiments requires specialized equipment and expertise.
Direcciones Futuras
There are a number of future directions for research on N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea. One area of research is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the use of this compound as a tool for studying the effects of photosynthesis inhibition on plant growth and development. Additionally, research on the biochemical and physiological effects of this compound on plants could lead to new insights into the role of photosynthesis in plant growth and development.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-15-5-4-14(11-16(15)20)22-18(25)21-13-3-1-2-12(10-13)17(24)23-6-8-26-9-7-23/h1-5,10-11H,6-9H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGBLOSNHAUMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3451890.png)
![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B3451895.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B3451903.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B3451911.png)


![4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3451942.png)
![4-methoxy-N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3451963.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B3451965.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3451971.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3451979.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451985.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451988.png)